N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O5S/c23-17-8-10-18(11-9-17)31(28,29)20(19-7-4-14-30-19)15-25-22(27)21(26)24-13-12-16-5-2-1-3-6-16/h4-5,7-11,14,20H,1-3,6,12-13,15H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTZGTHTUKWILB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Furan-2-yl Ethylamine
The sulfonylation step employs 4-fluorobenzenesulfonyl chloride reacting with 2-(furan-2-yl)ethylamine under basic conditions.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (3 eq.) |
| Temperature | 0–5°C (initial), then 25°C |
| Reaction Time | 4–6 hours |
| Yield | 78–85% |
Procedure
A chilled solution of 2-(furan-2-yl)ethylamine (1.0 eq) in dichloromethane is treated with triethylamine (3.0 eq) followed by dropwise addition of 4-fluorobenzenesulfonyl chloride (1.2 eq). The mixture warms to room temperature, stirred until completion, and washed with 1M HCl. The organic layer is dried (MgSO₄) and concentrated.
Synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine
Cyclohexene Ring Formation
Cyclohex-1-en-1-yl ethylamine is synthesized via Heck coupling or dehydration of cyclohexanol derivatives.
Dehydration Method
Procedure
Cyclohexanol is heated with concentrated sulfuric acid, producing cyclohexene via dehydration. The crude cyclohexene is distilled and reacted with ethylamine under radical conditions to form 2-(cyclohex-1-en-1-yl)ethylamine.
Amide Bond Formation
Coupling of Amine Intermediates to Ethanedioic Acid
The final step involves sequential amidation of ethanedioic acid with both amines.
First Amidation: Reaction with 2-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)ethylamine
Procedure
Ethanedioic acid (1.0 eq) is activated with HOBt (1.1 eq) and DCC (1.1 eq) in DMF. 2-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)ethylamine (1.05 eq) is added, stirred for 12 hours, and filtered to remove dicyclohexylurea.
Second Amidation: Reaction with 2-(Cyclohex-1-en-1-yl)ethylamine
Procedure
The monoamide intermediate (1.0 eq) is reacted with 2-(cyclohex-1-en-1-yl)ethylamine (1.1 eq) using EDCI (1.2 eq) and HOAt (0.2 eq) in THF. The product is purified via silica gel chromatography (EtOAc/hexane).
Optimization Challenges and Solutions
Sulfonylation Side Reactions
Over-sulfonylation is mitigated by maintaining low temperatures (-5°C) and using stoichiometric triethylamine.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide can undergo oxidation reactions, particularly at the cyclohexene and furan rings, resulting in the formation of epoxides and diketones, respectively.
Reduction: : Reduction reactions can reduce the double bonds in the cyclohexene and furan rings to form saturated rings.
Substitution: : The compound can undergo electrophilic or nucleophilic substitution reactions, especially on the benzene ring and the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: : Hydrogen gas in the presence of a catalyst like palladium or nickel is commonly used.
Solvents: : Common solvents include dichloromethane and tetrahydrofuran.
Major Products Formed
Oxidation Products: : Epoxides, diketones.
Reduction Products: : Saturated rings, alcohols.
Substitution Products: : Halogenated derivatives, nitrated compounds.
Scientific Research Applications
Chemistry: : Used as a building block for more complex molecules in organic synthesis.
Biology: : Investigated for its potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: : Explored for potential therapeutic uses, including anti-inflammatory or anticancer properties.
Industry: : Employed as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The compound likely exerts its effects by interacting with specific molecular targets. For example, the sulfonamide moiety can inhibit enzymes like carbonic anhydrase, while the aromatic groups can engage in pi-stacking interactions with protein residues. These interactions may disrupt normal cellular processes, leading to the compound's observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- The target compound’s 4-fluorobenzenesulfonyl group distinguishes it from analogs with benzodioxol or thiophene moieties. This group likely increases metabolic resistance compared to electron-rich systems like benzodioxol .
Sulfonamide/Acetamide Derivatives
Table 2: Functional Group Impact on Properties
Key Observations :
- The target compound’s 4-fluorobenzenesulfonyl group shares electronic similarities with ’s sulfonamide but offers greater steric bulk, which could enhance target binding affinity .
Heteroaromatic Systems
- Furan vs.
- Synthetic Accessibility : Multicomponent reactions (e.g., ’s 81% yield) are viable for analogs, but the target compound’s sulfonyl group may require specialized sulfonation steps .
Biological Activity
The compound N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be delineated as follows:
- Cyclohexene moiety : Provides unique steric and electronic properties.
- Fluorobenzenesulfonyl group : Enhances lipophilicity and may influence biological interactions.
- Furan ring : Known for its reactivity and biological significance.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, fluoroaryl derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Salmonella typhimurium.
Minimum Inhibitory Concentrations (MIC) :
The following table summarizes the MIC values of related compounds:
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| MA-1156 | 16 | 16 |
| MA-1115 | 32 | 32 |
| MA-1116 | 64 | 128 |
| MA-1113 | 128 | 128 |
| MA-1114 | 128 | 128 |
These results indicate that the presence of fluorine in the structure may enhance antimicrobial efficacy, potentially due to increased lipophilicity and altered interaction with bacterial membranes .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of similar compounds on human cell lines. The findings suggest that while some derivatives exhibit promising antibacterial properties, they may also possess cytotoxic effects at higher concentrations. This duality necessitates further investigation into their therapeutic index.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the chemical structure significantly influence biological activity. For example:
- Fluorination : Enhances both lipophilicity and biological availability, which correlates with increased antimicrobial activity.
- Substituent variations : Altering the furan or cyclohexene components can lead to changes in potency and selectivity against specific microbial strains.
Case Studies
-
Antibacterial Efficacy :
A study evaluated the antibacterial effects of fluoroaryl derivatives against S. aureus. Compounds with a fluorinated phenyl group displayed reduced biofilm formation and enhanced bactericidal activity compared to non-fluorinated counterparts. -
Cytotoxicity Assessment :
Another investigation focused on the cytotoxic potential of these compounds against various cancer cell lines. Results indicated that certain derivatives could inhibit cell proliferation without significant toxicity to normal cells, suggesting a potential for selective anticancer therapies.
Q & A
Q. What are the key synthetic pathways for N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide, and what reagents are critical for its preparation?
The synthesis typically involves multi-step organic reactions, including:
- Sulfonylation : Introducing the 4-fluorobenzenesulfonyl group via sulfonyl chloride intermediates under anhydrous conditions (e.g., dichloromethane as solvent, triethylamine as base) .
- Amide Coupling : Ethanediamide bond formation using coupling agents like EDC/HOBt or HATU in dimethylformamide (DMF) at 0–25°C .
- Functional Group Protection : Temporary protection of reactive sites (e.g., cyclohexenyl ethylamine) using tert-butoxycarbonyl (Boc) groups to prevent side reactions . Key reagents include 4-fluorobenzenesulfonyl chloride, furan-2-ylmethylamine derivatives, and coupling catalysts.
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of sulfonylation and amide bond formation .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and resolve intermediates .
- Mass Spectrometry (LC-MS/ESI-MS) : Molecular ion peaks ([M+H]⁺) to validate the molecular weight (e.g., calculated vs. observed m/z) .
Q. How is the bioactivity of this compound typically assessed in preliminary studies?
- Enzyme Inhibition Assays : Testing against targets like cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates to measure IC₅₀ values .
- Cellular Models : In vitro cytotoxicity screening (e.g., MTT assay on cancer cell lines) to evaluate potency (EC₅₀) and selectivity indices .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence its binding affinity and pharmacological profile?
- Comparative SAR Studies : Replacing the 4-fluorobenzenesulfonyl group with a 4-chlorophenyl analog reduces COX-2 inhibition by ~40%, likely due to altered electron-withdrawing effects and steric hindrance .
- Computational Docking : Molecular docking (e.g., AutoDock Vina) reveals that the fluorophenyl group enhances hydrogen bonding with Arg513 in COX-2’s active site .
Q. What computational strategies are employed to predict its reactivity and optimize synthesis?
- Density Functional Theory (DFT) : Modeling transition states for sulfonylation and amide coupling to identify energy barriers and optimal reaction temperatures .
- Molecular Dynamics (MD) : Simulating solvent effects (e.g., DMF vs. THF) on reaction kinetics to improve yield (>80%) .
Q. How can reaction conditions be optimized to scale up synthesis while maintaining reproducibility?
- Design of Experiments (DoE) : Multivariate analysis (e.g., temperature, solvent ratio, catalyst loading) to identify critical parameters .
- Flow Chemistry : Continuous-flow reactors for precise control of exothermic amide coupling steps, reducing side products .
Q. How should researchers address contradictions in bioactivity data between structurally similar compounds?
- Meta-Analysis : Compare IC₅₀ values across analogs (e.g., thiophene vs. furan derivatives) to identify trends in electronic or steric effects .
- Counter-Screening : Test off-target effects (e.g., CYP450 isoforms) to rule out non-specific binding .
Q. What methodologies are recommended for evaluating in vitro toxicity and metabolic stability?
- Hepatocyte Assays : Incubation with primary hepatocytes to assess metabolic clearance (t₁/₂) and cytochrome P450 inhibition .
- Ames Test : Bacterial reverse mutation assay (Salmonella typhimurium strains) to detect mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
